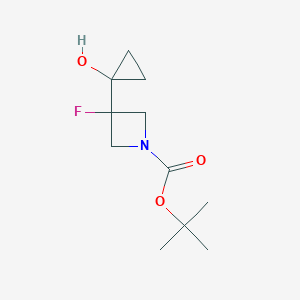
Tert-Butyl-3-Fluor-3-(1-Hydroxycyclopropyl)azetidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate, otherwise known as TBF-HCP-A, is an organic compound that has been studied for its potential applications in scientific research. TBF-HCP-A is a cyclopropyl azetidine, a three-membered ring containing two carbon atoms and one nitrogen atom. It is a versatile compound, with properties that make it useful for a variety of applications in the lab.
Wissenschaftliche Forschungsanwendungen
Baustein in der chemischen Synthese
“Tert-Butyl-3-Fluor-3-(1-Hydroxycyclopropyl)azetidin-1-carboxylat” ist ein Baustein, der in der chemischen Synthese verwendet wird . Es ist Teil der Sammlung einzigartiger Chemikalien, die von Forschern in den frühen Phasen der Entdeckung eingesetzt werden .
Herstellung von Janus-Kinase 3 (JAK3)
Diese Verbindung kann zur Herstellung von Janus-Kinase 3 (JAK3) verwendet werden, einem nützlichen Ziel für Immunsuppression und Transplantatabstoßung . JAK3 wird auch zur Behandlung von entzündlichen Erkrankungen, Autoimmunerkrankungen, Krebs und anderen Krankheiten eingesetzt .
Herstellung von HCV-Proteaseinhibitoren
Es ist auch nützlich bei der Herstellung einer zweiten Klasse von HCV-Proteaseinhibitoren, die zur Behandlung von HCV-Genotyp-1-Infektionen geeignet sind .
Herstellung neuartiger Aminoglykosidverbindungen
Diese Verbindung kann auch zur Herstellung neuartiger Aminoglykosidverbindungen mit antibakterieller Aktivität verwendet werden .
Herstellung von bicyclischen Himbacinderivaten
Bicyclische Himbacinderivate können unter Verwendung dieser Verbindung hergestellt werden, die als Antagonisten des Protease-aktivierten Rezeptors 1 (PAR-1) nützlich sind und voraussichtlich Cannabinoide (CB2)-Rezeptorinhibitoren sind . Diese Derivate sind zur Behandlung der Sekundärprävention des Akuten Koronarsyndroms (ACS), Myokardinfarkts oder thrombotischen Schlaganfalls oder peripherer arterieller Erkrankung geeignet .
Herstellung von bicyclischen Azacyclobenzylaminderivaten
Bicyclische Azacyclobenzylaminderivate, wie z. B. Pyridopyrimidine, können unter Verwendung dieser Verbindung hergestellt werden, die die Aktivität von Phosphoinositol-3-Kinase (PI3K) modulieren und zur Behandlung von mit PI3K verbundenen Krankheiten, einschließlich beispielsweise entzündlicher Erkrankungen, immunbedingter Erkrankungen, Krebs und anderer Krankheiten, geeignet sind .
Wirkmechanismus
TBF-HCP-A acts as an inhibitor of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine. TBF-HCP-A binds to the active site of AChE and prevents it from breaking down acetylcholine, resulting in an increase in acetylcholine levels in the brain. This can lead to increased muscle contraction and improved cognitive function.
Biochemical and Physiological Effects
TBF-HCP-A has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on AChE, TBF-HCP-A has been shown to interact with a variety of proteins, including G-protein coupled receptors, tyrosine kinases, and histone deacetylases. This makes it a useful tool for studying protein-ligand interactions. In addition, TBF-HCP-A has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
TBF-HCP-A has a variety of advantages for lab experiments. It is easy to synthesize, is relatively stable, and is non-toxic. In addition, it is a potent inhibitor of AChE, making it a useful tool for studying the nervous system. However, TBF-HCP-A also has some limitations. It is not commercially available, so it must be synthesized in the lab. In addition, it has a short half-life, so it must be used quickly after synthesis.
Zukünftige Richtungen
TBF-HCP-A has a variety of potential future directions. It could be used to study the effects of AChE inhibition on the nervous system, as well as its potential applications in drug discovery. In addition, TBF-HCP-A could be used to study its anti-inflammatory and anti-cancer properties. Furthermore, TBF-HCP-A could be used to study its interactions with various proteins, including G-protein coupled receptors, tyrosine kinases, and histone deacetylases. Finally, TBF-HCP-A could be used to study its potential applications in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-9(2,3)16-8(14)13-6-10(12,7-13)11(15)4-5-11/h15H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIAZBZHRGVNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1528018.png)
![1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid](/img/structure/B1528020.png)
![3-Benzyloxycarbonylamino-hexahydro-pyrano[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1528021.png)
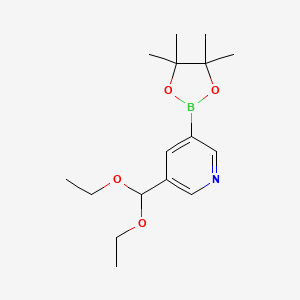
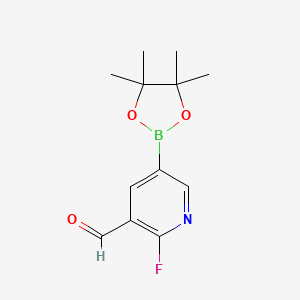
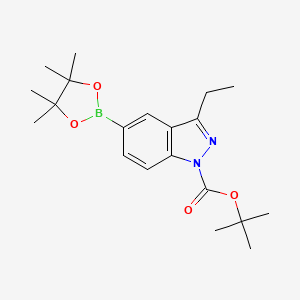
![8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B1528028.png)
![Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1528029.png)
![5-Oxo-8-phenyl-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B1528030.png)
![4-Aza-spiro[2.4]heptane-4-carboxylic acid tert-butyl ester](/img/structure/B1528034.png)
![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)
![2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1528039.png)
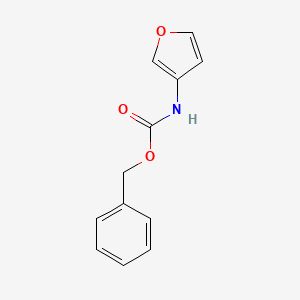
![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)
